![molecular formula C9H6F2O2 B6616133 2-(3,5-difluorophenyl)prop-2-enoic acid CAS No. 1225908-28-0](/img/structure/B6616133.png)
2-(3,5-difluorophenyl)prop-2-enoic acid
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Overview
Description
2-(3,5-Difluorophenyl)prop-2-enoic acid, also known as 3,5-difluorobenzoic acid or 3,5-difluorophenylacetic acid, is an organic compound belonging to the class of compounds known as carboxylic acids. It is a colorless solid with a molecular formula of C8H5F2O2. The compound has a variety of uses in scientific research, ranging from its use as a synthetic intermediate to its application as an inhibitor of various enzymes.
Mechanism of Action
2-(3,5-Difluorophenyl)prop-2-enoic acid acts as an inhibitor of various enzymes by binding to the active site of the enzyme and preventing its activity. This binding is mediated by hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects
2-(3,5-Difluorophenyl)prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, monoamine oxidases, and other enzymes. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 2-(3,5-Difluorophenyl)prop-2-enoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. On the other hand, the compound is highly water-soluble, which can make it difficult to use in certain experiments.
Future Directions
The use of 2-(3,5-Difluorophenyl)prop-2-enoic acid in scientific research is likely to increase in the future. It has potential applications in the development of drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. It could also be used to study the structure and function of enzymes, as well as to develop new drugs that target specific enzymes. Additionally, the compound could be used to study the effects of environmental pollutants on enzymes and other proteins.
Synthesis Methods
2-(3,5-Difluorophenyl)prop-2-enoic acid can be synthesized by the reaction of 2-(3,5-difluorophenyl)prop-2-enoic acidbenzoyl chloride with potassium carbonate in an aqueous solution. This reaction produces the desired product in high yield (90-95%).
Scientific Research Applications
2-(3,5-Difluorophenyl)prop-2-enoic acid is used in scientific research as an inhibitor of various enzymes, such as cytochrome P450 enzymes and monoamine oxidases. It is also used as a synthetic intermediate in the synthesis of other compounds, such as 2-(3,5-difluorophenyl)prop-2-enoic acid-4-hydroxybenzoic acid and 2-(3,5-difluorophenyl)prop-2-enoic acid-4-hydroxybenzyl alcohol.
properties
IUPAC Name |
2-(3,5-difluorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMURUKUQMQSYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC(=CC(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)prop-2-enoic acid |
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